1-Methylphenazine
Overview
Description
1-Methylphenazine, also known as 1-methoxy-5-Methylphenazinium (methyl sulfate), is a photochemically stable electron carrier . It mediates electron transport between NADPH and various electron acceptors such as tetrazolium dyes . It can be used to visualize NAD-linked dehydrogenase activities .
Synthesis Analysis
The synthesis of phenazines, which includes this compound, involves several approaches. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .
Molecular Structure Analysis
The molecular formula of this compound is C13H10N2 . Its molecular weight is 194.24 g/mol . The structure of this compound can be analyzed using various spectroscopic techniques, including NMR, FTIR, and MS .
Chemical Reactions Analysis
The chemical reactions involving this compound are part of the general approaches for the synthesis of phenazines. These include condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, and oxidative cyclization of 1,2-diaminobenzene/diphenylamines .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 194.24 g/mol . It has a melting point of 108 °C .
Scientific Research Applications
Biosynthetic Pathway Enhancement for Phenazine Derivatives : A study demonstrated the enhanced production of phenazine derivatives including 1-methoxyphenazine through heterologous expression of certain enzymes in Pseudomonas chlororaphis H18, highlighting the potential for biosynthetic pathway engineering for these compounds (Wan et al., 2022).
Anticancer Properties of Phenazines : Research has associated phenazines with anticancer activity since 1959. These compounds, including 1-methylphenazine, have been explored for their potential in vitro, in vivo, and clinical anticancer applications (Cimmino et al., 2013).
Electron Mediator Applications : A study synthesized and characterized 1-substituted derivatives of phenazines, examining their stability, reactivity as electron mediators, and potential biochemical applications (Yomo et al., 1989).
Pesticidal Activity : Research on various phenazines, including this compound, revealed their effectiveness as herbicides and fungicides, with specific derivatives displaying high fungicidal and acaricidal activity (Cross et al., 1969).
Electrochemical Detection of Phenazine Metabolites : A study utilized transparent carbon ultramicroelectrode arrays for the in vitro detection of phenazine metabolites, including this compound, from Pseudomonas aeruginosa, suggesting applications in understanding virulence mechanisms of this pathogen (Simoska et al., 2018).
Topoisomerase Targeted Anticancer Drugs : Bis(9-methylphenazine-1-carboxamides) linked with various dicationic chains have shown potential as potent topoisomerase-targeted anticancer drugs in vitro and in vivo (Gamage et al., 2001).
Antimutagenic Activity : Fluphenazine, a derivative of phenothiazine, has demonstrated antimutagenic activity in short-term tests, reducing the genotoxicity of various mutagens (Gąsiorowski et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Phenazines, including 1-Methylphenazine, have significant applications in both medicinal and industrial fields due to their diverse range of biological properties . They have been recognized for their antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties . Therefore, future research directions could involve exploring new synthetic routes and applications for this compound.
Properties
IUPAC Name |
1-methylphenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-5-4-8-12-13(9)15-11-7-3-2-6-10(11)14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVSERCLMQZOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC3=CC=CC=C3N=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345735 | |
Record name | 1-Methylphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1016-59-7 | |
Record name | 1-Methylphenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.